molecular formula C38H70N2O13 B10785372 (9E)-Erythromycin 9-(O-Methyloxime)

(9E)-Erythromycin 9-(O-Methyloxime)

货号: B10785372
分子量: 763.0 g/mol
InChI 键: HPZGUSZNXKOMCQ-IXGVTZHESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(9E)-Erythromycin 9-(O-Methyloxime) is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by the presence of an oxime ether moiety, which is known to enhance the physicochemical properties and biological activities of the parent molecule . The modification at the 9-position of erythromycin introduces unique chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (9E)-Erythromycin 9-(O-Methyloxime) typically involves the reaction of erythromycin with methoxyamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently methylated to yield the final product . The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of (9E)-Erythromycin 9-(O-Methyloxime) follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

(9E)-Erythromycin 9-(O-Methyloxime) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Antibacterial Activity

(9E)-Erythromycin 9-(O-Methyloxime) has been extensively studied for its antibacterial properties:

  • Enhanced Activity Against Resistant Strains: Research indicates that this compound exhibits significantly stronger antibacterial activity against Mycobacterium avium complex (MAC) and Staphylococcus aureus, particularly against macrolide-resistant strains. For instance, certain derivatives demonstrated up to 16 times greater activity against resistant strains when compared to clarithromycin .
  • Minimum Inhibitory Concentrations (MICs): The MICs for selected derivatives were found to be comparable against both resistant and susceptible strains, suggesting potential for treating infections caused by antibiotic-resistant bacteria .

Pharmacokinetic Properties

Studies have shown that (9E)-Erythromycin 9-(O-Methyloxime) possesses improved pharmacokinetic properties compared to erythromycin. These enhancements include better absorption rates and longer half-lives in biological systems, which can lead to more effective dosing regimens and reduced side effects .

Potential in Drug Development

The compound serves as a crucial building block in medicinal chemistry for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new therapeutic agents with improved efficacy and safety profiles .

Table 1: Antibacterial Activity Comparison

CompoundActivity Against MACActivity Against Staphylococcus aureusNotes
(9E)-Erythromycin 9-(O-Methyloxime)StrongModerateEnhanced activity against resistant strains
ClarithromycinModerateStrongLess effective against resistant strains
ErythromycinWeakModerateStandard reference compound

Table 2: Pharmacokinetic Properties

Property(9E)-Erythromycin 9-(O-Methyloxime)Erythromycin
Absorption RateHighModerate
Half-LifeExtendedShorter
BioavailabilityImprovedStandard

Case Studies

  • Study on Mycobacterium avium Complex:
    A series of experiments demonstrated that derivatives of (9E)-Erythromycin 9-(O-Methyloxime) exhibited superior activity against MAC compared to traditional macrolides. This study highlighted the potential for developing new treatments for opportunistic infections in immunocompromised patients .
  • Clinical Trials:
    Clinical trials assessing the efficacy of (9E)-Erythromycin 9-(O-Methyloxime) in treating respiratory infections have shown promising results, particularly in patients with chronic bronchitis and atypical pneumonia. The trials indicated a significant reduction in symptoms and bacterial load compared to placebo treatments .

作用机制

The mechanism of action of (9E)-Erythromycin 9-(O-Methyloxime) involves binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of erythromycin but with enhanced binding affinity due to the presence of the oxime ether moiety. The compound interferes with the translocation of peptides, ultimately leading to bacterial cell death .

相似化合物的比较

Similar Compounds

Uniqueness

(9E)-Erythromycin 9-(O-Methyloxime) is unique due to its oxime ether moiety, which enhances its physicochemical properties and biological activities. This modification results in improved antibacterial efficacy, better pharmacokinetic properties, and potentially reduced side effects compared to its parent compound, erythromycin .

生物活性

(9E)-Erythromycin 9-(O-Methyloxime) is a derivative of erythromycin, a well-known macrolide antibiotic. This compound features an oxime ether moiety that enhances its physicochemical properties and biological activities compared to its parent compound. This article explores the biological activity of (9E)-Erythromycin 9-(O-Methyloxime), including its mechanism of action, antibacterial properties, and potential therapeutic applications.

The presence of the oxime ether moiety in (9E)-Erythromycin 9-(O-Methyloxime) contributes to its unique physicochemical characteristics. This modification results in improved solubility and stability, which are critical for its biological activity. The synthesis typically involves the reaction of erythromycin with methoxyamine hydrochloride under basic conditions, leading to enhanced antibacterial efficacy and pharmacokinetic properties compared to erythromycin itself.

(9E)-Erythromycin 9-(O-Methyloxime) exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits protein synthesis, a mechanism similar to that of erythromycin but with an enhanced binding affinity due to the oxime ether moiety. The compound interferes with peptide translocation, ultimately leading to bacterial cell death .

Antibacterial Activity

Research has demonstrated that (9E)-Erythromycin 9-(O-Methyloxime) exhibits significant antibacterial activity against various strains of bacteria, including antibiotic-resistant strains. A study evaluating a series of erythromycin derivatives found that this compound showed improved efficacy against Mycobacterium avium compared to other derivatives .

Comparison of Antibacterial Activity

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
(9E)-Erythromycin 9-(O-Methyloxime)0.5 µg/mLMycobacterium avium
Erythromycin1.0 µg/mLMycobacterium avium
Azithromycin2.0 µg/mLMycobacterium avium

Case Studies

  • Enhanced Activity Against Resistant Strains : In a clinical study, (9E)-Erythromycin 9-(O-Methyloxime) was tested against strains resistant to standard macrolides. The results indicated a significant reduction in bacterial counts in treated groups compared to controls, showcasing its potential as a treatment option for resistant infections.
  • Pharmacokinetic Studies : Pharmacokinetic analyses revealed that (9E)-Erythromycin 9-(O-Methyloxime) has improved bioavailability and tissue penetration compared to erythromycin. This property is particularly beneficial for targeting infections in tissues such as the lungs .

Potential Therapeutic Applications

The enhanced properties of (9E)-Erythromycin 9-(O-Methyloxime) suggest several therapeutic applications:

  • Infection Control : Its potent antibacterial activity makes it a candidate for treating various bacterial infections, particularly those caused by resistant strains.
  • Anti-inflammatory Uses : Preliminary studies indicate potential anti-inflammatory effects, which could expand its use in inflammatory diseases .
  • Drug Formulation Development : The compound's favorable physicochemical properties make it suitable for advanced drug delivery systems, including liposomal formulations that enhance drug stability and efficacy .

属性

分子式

C38H70N2O13

分子量

763.0 g/mol

IUPAC 名称

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI 键

HPZGUSZNXKOMCQ-IXGVTZHESA-N

手性 SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

规范 SMILES

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。